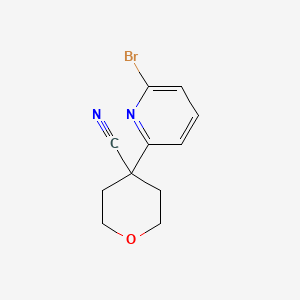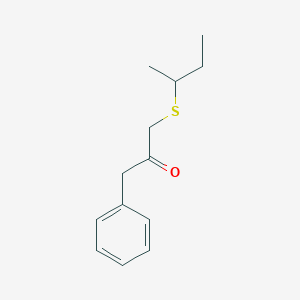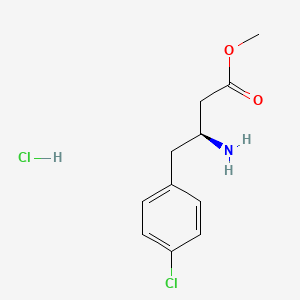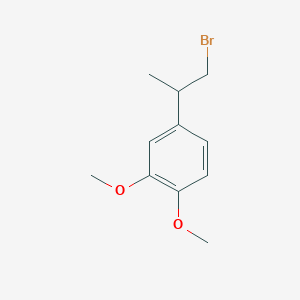
I(2)-Phenylbenzeneethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a 2,2-diphenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,2-diphenylethane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide as a nucleophile to introduce the thiol group .
Industrial Production Methods
Industrial production of 2,2-diphenylethane-1-thiol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
Scientific Research Applications
2,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,2-diphenylethane-1-thiol involves its ability to undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox processes. This property is particularly important in biological systems, where thiols can protect cells from oxidative damage by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox processes.
2,2-Diphenylethanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity.
2,2-Diphenylethylamine: Contains an amine group, resulting in different applications and reactivity.
Uniqueness
2,2-Diphenylethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, particularly in redox reactions. This makes it valuable in applications where redox activity is crucial, such as in antioxidants and protective agents against oxidative stress .
Properties
CAS No. |
71351-02-5 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
PVKVAZMIYYZBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)






![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)

![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
